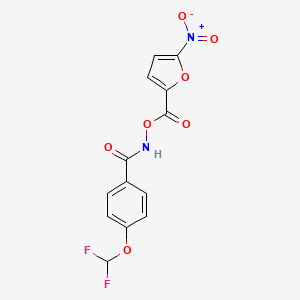

4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide

Description

4-(Difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide is a benzamide derivative featuring a difluoromethoxy group at the 4-position of the benzene ring and a 5-nitrofuran-2-carbonyloxy substituent on the amide nitrogen. This compound is hypothesized to target enzymes such as phosphodiesterase-4 (PDE4), given structural similarities to Roflumilast derivatives .

Properties

IUPAC Name |

[[4-(difluoromethoxy)benzoyl]amino] 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O7/c14-13(15)22-8-3-1-7(2-4-8)11(18)16-24-12(19)9-5-6-10(23-9)17(20)21/h1-6,13H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDOVWUZIZPUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(O2)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 307.22 g/mol

The structure features a difluoromethoxy group and a nitrofuran moiety, which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to benzamides have been shown to inhibit various enzymes, which can affect metabolic pathways.

- Antimicrobial Properties : The nitrofuran component is known for its antimicrobial effects, suggesting potential applications in treating infections.

- Cardiovascular Effects : Some derivatives exhibit effects on heart function, potentially beneficial in treating heart failure.

Case Studies and Experimental Data

- Cardiovascular Studies : A study on a related compound, 4-hydroxy-furanyl-benzamide, demonstrated a decrease in infarct area and left ventricular pressure (LVP) in an ischemia-reperfusion injury model. The study suggested that the mechanism involved M2-muscarinic receptor activation and nitric oxide synthase enzyme activation, leading to improved cardiac outcomes .

- Antimicrobial Activity : Preliminary assays have shown that benzamide derivatives possess significant larvicidal activities against mosquito larvae, indicating potential use as insecticides . These findings suggest that compounds with similar structures may also exhibit antimicrobial properties.

- Synthesis and Biological Evaluation : A series of novel benzamides were synthesized and evaluated for biological activity. Many exhibited promising results against various pathogens, emphasizing the potential of benzamide derivatives in drug development .

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural Analogues with Difluoromethoxy Substitutions

Roflumilast Impurity C (N-(3,5-Dichloropyridin-4-yl)-4-(Difluoromethoxy)-3-Methoxybenzamide)

- Structure : Retains the 4-(difluoromethoxy)benzamide core but replaces the 5-nitrofuran group with a 3,5-dichloropyridinyl moiety.

- Activity: Serves as an impurity in Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD).

- Molecular Weight : 401.18 g/mol (vs. 393.29 g/mol for the target compound).

N-[4-(Difluoromethoxy)-3-Methoxyphenyl]-4-[(3-Nitro-1H-1,2,4-Triazol-1-yl)Methyl]Benzamide

- Structure : Shares the 4-(difluoromethoxy)benzamide backbone but incorporates a nitro-triazole methyl group instead of the 5-nitrofuran ester.

- The triazole ring may improve solubility compared to the furan .

Analogues with Nitrofuran or Nitroaryl Groups

5-Nitrofuran-2-Carboxylic Acid (3-Cyano-1,4-Di-N-Oxide-Quinoxalin-2-yl)Amide

- Structure: Utilizes the same 5-nitrofuran-2-carbonyl group but conjugates it to a quinoxaline-di-N-oxide scaffold.

- Activity: Exhibits antimicrobial properties due to the redox-active quinoxaline moiety, which generates reactive oxygen species (ROS). The target compound’s benzamide core may offer better tissue penetration than the planar quinoxaline system .

4-Bromo-N-(2-Nitrophenyl)Benzamide

Pharmacologically Active Benzamides

Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)

N-(5-Fluoro-2-((4-Methylbenzyl)Oxy)Pyrimidin-4-yl)Benzamide Derivatives

- Structure : Substitutes the difluoromethoxy group with a fluoropyrimidinyl-benzyl ether.

- Activity : Fungicidal agents targeting mitochondrial respiration. The pyrimidine ring enhances antifungal specificity, whereas the target compound’s furan may broaden therapeutic applications .

Comparative Data Table

Key Findings and Implications

- Pharmacokinetic Considerations: The difluoromethoxy group improves metabolic stability over non-fluorinated analogs, as seen in Roflumilast derivatives .

- Toxicity Profile : The nitro group may pose oxidative stress risks, necessitating comparative toxicity studies with nitrofuran-containing antimicrobials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.